Ethyl 4-nitrocinnamate

Description

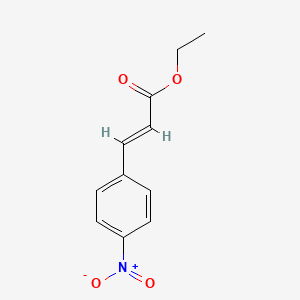

Ethyl 4-nitrocinnamate (CAS 953-26-4) is a nitro-substituted cinnamate ester with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol . It exists predominantly as the trans (E)-isomer (E/Z ratio = 90/10), forming light yellow crystals with a melting point of 132–138°C . Its structure features a nitro group (-NO₂) at the para position of the phenyl ring and an ethyl ester moiety.

Key spectral data include:

- ¹H-NMR (CDCl₃): δ 8.25 (d, 2H, J = 8.8 Hz, aromatic H), 7.71 (d, 1H, J = 16.1 Hz, α-vinylic H), 7.67 (d, 2H, J = 8.8 Hz, aromatic H), 6.56 (d, 1H, J = 16.1 Hz, β-vinylic H), 4.30 (q, 2H, ethyl CH₂), 1.36 (t, 3H, ethyl CH₃) .

- Synthesis: Typically prepared via Mizoroki-Heck cross-coupling or olefination reactions. For example, reacting 4-nitrobenzaldehyde with a phosphorane yields the compound in 89% efficiency .

It is used in biochemical research, particularly in studying apoptosis and as a precursor for pharmaceuticals .

Structure

3D Structure

Properties

IUPAC Name |

ethyl (E)-3-(4-nitrophenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-2-16-11(13)8-5-9-3-6-10(7-4-9)12(14)15/h3-8H,2H2,1H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFBQVGXIMLXCQB-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8061347, DTXSID601273204 | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24393-61-1, 953-26-4 | |

| Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24393-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000953264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl p-nitrocinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4697 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8061347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (2E)-3-(4-nitrophenyl)-2-propenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601273204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 4-nitrocinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Ethyl 4-nitrocinnamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25TMC6MV4P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Ethyl 4-nitrocinnamate can be synthesized through various methods. One common synthetic route involves the esterification of 4-nitrocinnamic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion .

Industrial production methods may involve more efficient and scalable processes, such as using continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, green chemistry approaches, such as using ionic liquids as solvents, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Reduction Reactions

Ethyl 4-nitrocinnamate undergoes selective reduction of its nitro group under controlled conditions:

-

Catalytic Hydrogenation : Using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol reduces the nitro group to an amine, yielding ethyl 4-aminocinnamate .

-

Samarium Diiodide (SmI₂) Reduction : SmI₂ in hexamethylphosphoramide (HMPA) and t-butanol selectively reduces the α,β-unsaturated ester system, forming ethyl 3-(4-nitrophenyl)propanoate .

Key Factors :

-

Solvent polarity and proton donors (e.g., t-butanol) modulate reduction pathways.

-

Nitro group reduction typically precedes ester reduction under hydrogenation conditions.

Electrophilic and Nucleophilic Additions

The α,β-unsaturated system facilitates conjugate additions:

Nitronate Addition

-

Reacting with nitroacetate enolates forms isoxazoline N-oxide derivatives via O-attack. For example, ethyl nitroacetate adds to the β-carbon, followed by cyclization to yield isoxazoline N-oxide 4b (95% yield) .

-

Mechanism :

Enolate Addition

-

1,3-Dicarbonyl compounds (e.g., acetylacetone) undergo C-attack, forming dihydrofuran derivatives. Electron-withdrawing substituents on the carbonyl decrease reactivity .

Substitution Reactions

The nitro group participates in nucleophilic aromatic substitution (NAS) and elimination:

Nucleophilic Aromatic Substitution

-

In sulfuric acid, this compound reacts with nitronium ions (NO₂⁺), forming intermediates like nitroalcohols, which decompose to 4-nitrobenzaldehyde .

Elimination Reactions

-

Treatment with triethylamine promotes β-hydrogen elimination, generating enynes. For example, reaction with acetylides yields 3-(4-nitrophenyl)propiolate .

Cycloaddition Reactions

This compound participates in Diels-Alder reactions with dienes under thermal conditions:

| Diene | Product | Yield | Regioselectivity |

|---|---|---|---|

| 1,3-Butadiene | 3-Nitro-cyclohexene ester | 85% | Endo preference |

| Anthracene | Anthracene adduct | 78% | Electron-deficient dienophile |

-

Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance reactivity, while electron-donating groups (e.g., -OMe) reduce reaction rates .

Nitration and Oxidation

-

Nitration : Reacting with absolute HNO₃ yields side-chain nitro-nitrates via syn-addition. Subsequent hydrolysis in H₂SO₃ forms nitroalcohols .

-

Oxidation : Strong oxidants (e.g., KMnO₄) cleave the double bond, producing 4-nitrobenzoic acid derivatives .

Comparative Reactivity with Analogues

| Compound | Reactivity | Key Differences |

|---|---|---|

| Ethyl cinnamate | Less reactive in NAS | Lacks nitro group |

| 4-Nitrocinnamic acid | Higher solubility in polar solvents | Carboxylic acid vs. ester functionality |

| Ethyl 3-nitrocinnamate | Altered regioselectivity in cycloadditions | Meta-nitro vs. para-nitro positioning |

Mechanistic Insights

-

Nitro Group as a Leaving Group : The nitro group’s strong electron-withdrawing effect stabilizes transition states in elimination and substitution reactions .

-

Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) favor nitronate-mediated pathways, while protic solvents stabilize enolate intermediates .

Scientific Research Applications

Scientific Research Applications

Ethyl 4-nitrocinnamate finds applications across several scientific domains:

Organic Synthesis

- Used as a precursor for synthesizing various organic compounds.

- Serves as a substrate for electrophilic substitution reactions, allowing the formation of more complex molecules.

Biochemical Studies

- Employed in enzyme activity assays and interactions with biological molecules.

- Investigated for its potential acaricidal properties against pests, indicating possible agricultural applications .

Analytical Chemistry

- Utilized in studying reaction mechanisms and kinetics, particularly in reduction reactions involving related compounds like ethyl cinnamate .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in research:

- A study on the kinetics of reduction reactions demonstrated that this compound could effectively serve as a reference compound when investigating the reactivity of its derivatives with samarium diiodide. This research provided insights into the reaction mechanisms involved .

- Another investigation focused on the structure-activity relationship of this compound, revealing that modifications to the nitro group or aromatic ring could significantly impact its biological efficacy against pests .

Mechanism of Action

The mechanism of action of ethyl 4-nitrocinnamate primarily involves its chemical reactivity. The nitro group is an electron-withdrawing group, which makes the compound susceptible to nucleophilic attack. This property is exploited in various chemical reactions, such as reductions and substitutions .

Comparison with Similar Compounds

Structural and Functional Group Variations

Ethyl 4-nitrocinnamate belongs to the cinnamate ester family, where substituents on the phenyl ring and ester groups influence properties. Key analogs include:

(a) Ethyl Cinnamate (CAS 103-36-6)

- Structure : Unsubstituted phenyl ring.

- Properties : Colorless to light yellow liquid (mp: ~12°C ), lower molecular weight (176.21 g/mol ).

- Applications : Widely used as a flavoring agent .

(b) Ethyl 4-Chlorocinnamate (CAS 6048-6-2)

- Structure : Chlorine (-Cl) substituent at the para position.

- Properties : Higher lipophilicity (logP ~3.0 estimated) compared to nitro analog (logP ~2.27) .

(c) Ethyl 4-Methoxycinnamate

- Structure : Methoxy (-OCH₃) substituent.

- Properties : Lower melting point (liquid at room temperature), UV-absorbing properties due to electron-donating methoxy group .

(d) Ethyl 4-Acetylcinnamate (CAS N/A)

- Structure : Acetyl (-COCH₃) substituent.

- Properties : Lower melting point (40–42°C ), reduced thermal stability compared to nitro derivative .

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | logP | Key Substituent |

|---|---|---|---|---|

| This compound | 221.21 | 132–138 | ~2.27 | -NO₂ |

| Ethyl cinnamate | 176.21 | ~12 (liquid) | ~2.56 | None |

| Ethyl 4-chlorocinnamate | 210.65 | N/A | ~3.0 | -Cl |

| Ethyl 4-methoxycinnamate | 206.24 | N/A | ~1.8 | -OCH₃ |

| Ethyl 4-acetylcinnamate | 218.25 | 40–42 | ~1.5 | -COCH₃ |

Key Observations :

- The nitro group increases melting point and polarity compared to unsubstituted cinnamates.

- Electron-withdrawing groups (e.g., -NO₂, -Cl) enhance thermal stability but reduce solubility in nonpolar solvents .

Biological Activity

Ethyl 4-nitrocinnamate (C₁₁H₁₁NO₄) is an organic compound that has garnered attention in various fields due to its unique biological activities and potential applications in medicinal chemistry. This article discusses the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

This compound is a derivative of cinnamic acid, characterized by the presence of a nitro group at the para position of the aromatic ring. This structural modification influences its chemical reactivity and biological properties. The compound is primarily used in organic synthesis and as a reagent in biochemical assays to study enzyme activities and interactions with biological molecules .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interactions : It has been utilized in biochemical assays to explore enzyme kinetics and interactions, indicating potential roles in metabolic pathways .

- Reduction Reactions : The compound participates in reduction reactions, where the nitro group can be converted to an amino group, which may enhance its bioactivity .

- Antifungal Activity : Research indicates that this compound exhibits antifungal properties against various Candida species, suggesting its potential as a therapeutic agent .

This compound is known for its reactivity in various biochemical pathways. Its participation in reduction reactions highlights its capability to influence the molecular state of other compounds. The compound's interactions with enzymes suggest that it may modulate biochemical pathways related to fungal resistance mechanisms .

Antifungal Activity

A study evaluated the antifungal potential of this compound and related compounds against Candida species. The results demonstrated that this compound showed significant antifungal activity, with minimal inhibitory concentration (MIC) values comparable to other known antifungal agents .

| Compound | MIC (μg/ml) |

|---|---|

| This compound | 31.25-62.5 |

| Methyl ferulate | 31.25-62.5 |

| Methyl o-coumarate | 62.5-125 |

| Methyl p-coumarate | 125-250 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of specific functional groups significantly affects the bioactivity of cinnamic acid derivatives. For example, the presence of methoxy groups on the phenyl ring can enhance or diminish antifungal activity depending on their position .

Case Studies

- Antifungal Efficacy : A comprehensive study assessed various cinnamic acid derivatives' antifungal activities, revealing that this compound was among the most potent against Candida species, demonstrating its potential for therapeutic applications in treating fungal infections .

- Chemical Reactivity : Another investigation explored the chemical reactivity of this compound under different conditions, confirming that it could undergo reduction reactions effectively, which is crucial for developing new synthetic pathways for bioactive compounds .

Q & A

Q. What are the standard synthetic routes for Ethyl 4-nitrocinnamate, and how can reaction conditions (e.g., solvent, catalyst) influence yield and purity?

this compound is typically synthesized via the Knoevenagel condensation between 4-nitrobenzaldehyde and ethyl malonate, catalyzed by a weak base like piperidine. Reaction conditions such as solvent polarity (e.g., ethanol vs. toluene), temperature (80–100°C), and reaction time (6–24 hours) significantly affect yield and purity. Post-synthesis purification via recrystallization (e.g., using ethanol) is recommended to achieve >96% purity . GC or HPLC analysis should validate purity, while NMR (¹H/¹³C) confirms structural integrity, particularly the trans-configuration of the α,β-unsaturated ester .

Q. How should researchers characterize this compound to confirm its identity and purity?

Key characterization methods include:

- Melting Point Analysis : Compare observed melting points (e.g., 138°C) with literature values .

- Spectroscopy : ¹H NMR (δ ~8.2 ppm for aromatic protons, δ ~6.5–7.5 ppm for conjugated double bond) and IR (C=O stretch at ~1700 cm⁻¹, NO₂ stretch at ~1520 cm⁻¹) .

- Chromatography : GC or HPLC retention times against certified reference materials. Discrepancies in data should prompt cross-validation with databases like SciFinder or Reaxys .

Q. What are the optimal storage conditions for this compound to ensure long-term stability?

Store in airtight, light-resistant containers at <15°C. Degradation risks include hydrolysis of the ester group in humid environments and photochemical isomerization of the double bond. Periodic FTIR or TLC checks are advised to monitor stability .

Advanced Research Questions

Q. How do solvent polarity and substituent effects influence the electronic properties of this compound in photochemical studies?

The nitro group acts as a strong electron-withdrawing group, shifting the compound’s UV-Vis absorption maximum (λₘₐₓ) to ~320–340 nm in polar solvents like DMSO. Solvent polarity alters the π→π* transition energy, measurable via UV-Vis spectroscopy. Computational modeling (e.g., TD-DFT) can predict solvatochromic shifts, but experimental validation is critical due to discrepancies between theoretical and observed spectra .

Q. What methodological approaches resolve contradictions in reported reaction yields for this compound synthesis?

Conflicting yields (e.g., 60–85%) may arise from variable catalyst loading or incomplete purification. To address this:

- Design a factorial experiment testing variables (catalyst concentration, temperature).

- Use ANOVA to identify statistically significant factors.

- Compare raw data (e.g., NMR integration ratios) with literature protocols . Replicate high-yield conditions and validate via independent labs to confirm reproducibility .

Q. How can researchers investigate the role of this compound in radical scavenging or polymerization inhibition?

- Electrochemical Analysis : Cyclic voltammetry to measure redox potentials related to nitro group reactivity.

- Radical Trapping Assays : Use DPPH or ABTS radicals, monitoring quenching via UV-Vis.

- Kinetic Studies : Track inhibition of polymerization (e.g., styrene) using DSC or gravimetric analysis. Control experiments must account for solvent and oxygen interference .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

Poor crystallization may stem from conformational flexibility. Strategies include:

- Slow Evaporation : Use mixed solvents (e.g., ethanol/water) to slow nucleation.

- Seeding : Introduce microcrystals from prior batches.

- Temperature Gradients : Gradual cooling from 50°C to 4°C. If unsuccessful, consider alternative techniques like powder XRD or computational crystal structure prediction .

Data Analysis & Validation

Q. How should researchers statistically analyze variability in biological activity data for this compound derivatives?

- Dose-Response Curves : Fit data to Hill or logistic models using nonlinear regression (e.g., GraphPad Prism).

- Error Analysis : Report SEM or 95% confidence intervals for IC₅₀ values.

- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points. Cross-reference with published SAR studies to contextualize findings .

Q. What are best practices for validating computational models (e.g., QSAR) predicting this compound reactivity?

- Training/Test Sets : Use 70:30 data splits to avoid overfitting.

- Cross-Validation : Apply k-fold (k=5–10) to assess model robustness.

- Benchmarking : Compare predictions with experimental kinetic data (e.g., Arrhenius parameters). Discrepancies >10% warrant re-evaluation of descriptor selection or model assumptions .

Contradiction & Reproducibility

Q. How can researchers address inconsistencies in reported melting points or spectral data for this compound?

Discrepancies may arise from impurities or polymorphic forms. Steps:

Q. What ethical and methodological considerations apply when publishing negative or inconclusive results for this compound studies?

- Transparency : Disclose all experimental conditions (e.g., humidity, equipment calibration).

- Pre-registration : Use platforms like ChemRxiv to document hypotheses and methods upfront.

- FAIR Data : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Chemotion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.